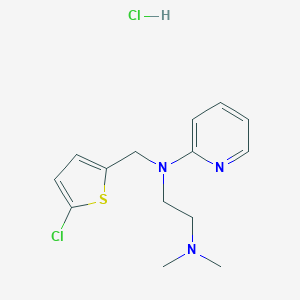

![molecular formula C30H14 B090524 Dibenzo[bc,ef]coronene CAS No. 190-31-8](/img/structure/B90524.png)

Dibenzo[bc,ef]coronene

Übersicht

Beschreibung

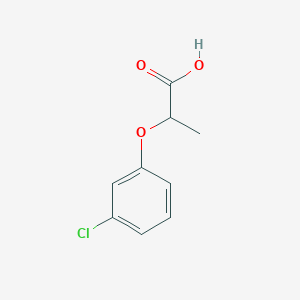

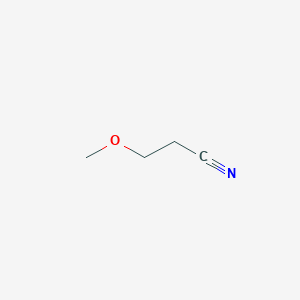

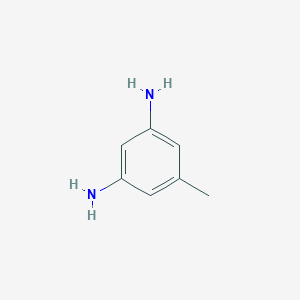

Dibenzo[bc,ef]coronene, also known as benzo(1,14)bisanthene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C30H14 . It is a low-symmetry graphene quantum dot (GQD) saturated by hydrogens on the edges .

Synthesis Analysis

The synthesis of this compound involves complex processes. A study has shown that it can be synthesized as a graphene quantum dot (GQD), effectively making it a polycyclic aromatic hydrocarbon (PAH) due to the presence of edge hydrogens .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . It is a polycyclic aromatic hydrocarbon (PAH) with a complex structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.4322 . Further physical and chemical properties are subject to ongoing research .Wissenschaftliche Forschungsanwendungen

Solvent Polarity Probes : Dibenzo[bc,ef]coronene has been evaluated for its potential as a solvent polarity probe. The fluorescence spectra of this compound dissolved in various solvents indicated selective enhancement of emission intensity in polar solvents (Acree et al., 1990).

Optoelectronic Properties : Studies have shown that isomeric columnar liquid crystalline dibenzo[a,j]coronene derivatives exhibit significant differences in their electronic ground and excited states, impacting their performance as emitters in electroluminescent diodes (Vollbrecht et al., 2019).

Chemisorption on Surfaces : The adsorption structures of dibenzo[a,j]coronene on Si(001)-2 X 1 surfaces were explored using scanning tunneling microscopy and electronic structure calculations, providing insights into surface bonding structures and potential applications in molecular electronics (Suzuki et al., 2006).

Electron Transport in Aromatic Molecular Wires : A theoretical study on the electron transport behaviors of aromatic molecules, including dibenzo[bc, kl]coronene, revealed insights into their conductance and potential applications in nanoscale electronic devices (Li et al., 2011).

Synthetic Approaches : Research on the synthesis of hexabenzo[bc,ef,hi,kl,no,qr]coronene and dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene provided insights into the reaction mechanisms and the potential for creating large polycyclic aromatic hydrocarbons (PAHs) for various applications (Kübel et al., 2000).

Graphene Nanoribbons Synthesis : The bottom-up on-surface synthesis of poly( para-dibenzo[ bc, kl]-coronenylene) and its conversion into zigzag edge-extended graphene nanoribbons was demonstrated, showing potential applications in electronics (Beyer et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

nonacyclo[16.12.0.02,15.03,12.04,29.05,10.06,27.021,30.023,28]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H14/c1-3-17-13-19-11-9-15-7-8-16-10-12-20-14-18-4-2-6-22-21(5-1)23(17)29-27(19)25(15)26(16)28(20)30(29)24(18)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKYYLDAVMMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C4C5=C(C=CC6=C5C7=C(C=C6)C=C8C=CC=C9C8=C7C4=C2C9=C1)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172448 | |

| Record name | Dibenzo(bc,ef)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190-31-8 | |

| Record name | Dibenzo(bc,ef)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(bc,ef)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.